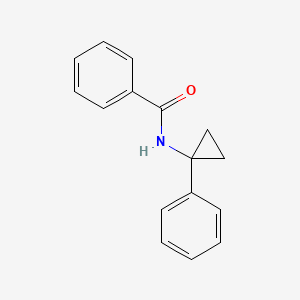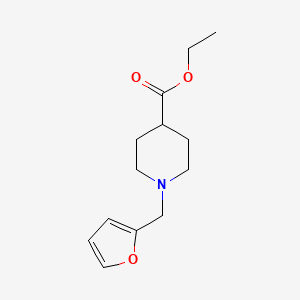
N-(1-phenylcyclopropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylcyclopropyl)benzamide, also known as PCP benzamide, is a chemical compound that belongs to the class of arylcyclohexylamines. It was first synthesized in 2003 by a group of researchers at the University of California, San Francisco. Since then, it has gained significant attention from the scientific community due to its potential applications in research and medicine.
Wirkmechanismus
The exact mechanism of action of N-(1-phenylcyclopropyl)benzamide benzamide is not fully understood, but it is believed to act as a partial agonist of dopamine and serotonin receptors. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(1-phenylcyclopropyl)benzamide benzamide has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on dopamine and serotonin receptors. It has also been shown to have antipsychotic and anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-phenylcyclopropyl)benzamide benzamide in lab experiments is its potential as a modulator of dopamine and serotonin receptors, making it a useful tool in studying the role of these receptors in various physiological and pathological processes. However, one limitation is the lack of information on its long-term effects and potential toxicity, which may limit its use in clinical applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-phenylcyclopropyl)benzamide benzamide, including further investigation of its mechanism of action, its potential as a treatment for mood disorders, and its effects on other neurotransmitter systems. Additionally, studies investigating the long-term effects and potential toxicity of N-(1-phenylcyclopropyl)benzamide benzamide may provide valuable information for its use in clinical applications.
Conclusion:
In conclusion, N-(1-phenylcyclopropyl)benzamide benzamide is a promising chemical compound with potential applications in scientific research and medicine. Its ability to modulate dopamine and serotonin receptors makes it a useful tool in studying the role of these receptors in various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and potential long-term effects.
Synthesemethoden
The synthesis of N-(1-phenylcyclopropyl)benzamide benzamide involves the reaction of 1-phenylcyclopropylamine with benzoyl chloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of N-(1-phenylcyclopropyl)benzamide benzamide as a white crystalline powder. The purity of the compound can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-phenylcyclopropyl)benzamide benzamide has been used in various scientific research studies due to its potential as a modulator of dopamine and serotonin receptors. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders. Additionally, N-(1-phenylcyclopropyl)benzamide benzamide has been used in studies investigating the role of dopamine and serotonin receptors in drug addiction and withdrawal.
Eigenschaften
IUPAC Name |
N-(1-phenylcyclopropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-15(13-7-3-1-4-8-13)17-16(11-12-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHKQMTVHJDHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylcyclopropyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5677720.png)
![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5677726.png)

![1-[(2-fluorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5677747.png)
![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5677754.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(2-methylphenyl)propanoyl]-3-pyrrolidinol](/img/structure/B5677764.png)


![ethyl 4-[(4-hydroxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5677802.png)

![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5677814.png)
![2-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5677819.png)
![1-(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5677823.png)